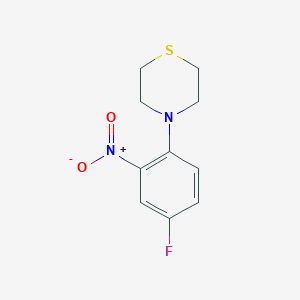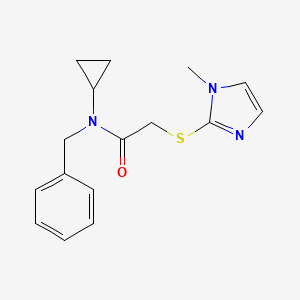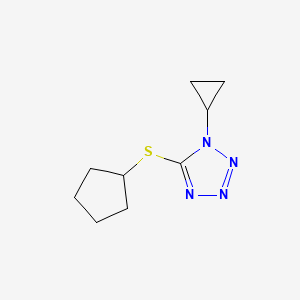![molecular formula C23H28N2O B7548189 (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone, also known as BDBM or Compound 1, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to a variety of targets, including the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant and anxiolytic effects. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone is that it is a relatively simple compound to synthesize, making it an attractive starting point for drug development. However, its complex spirocyclic structure can make it difficult to modify, which may limit its utility in some applications. Additionally, this compound has been shown to have low solubility in aqueous solutions, which can make it challenging to work with in the lab.
将来の方向性
There are a number of potential future directions for research on (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. Another potential direction is the study of this compound's effects on protein-protein interactions, which could lead to the development of new drugs targeting these interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone involves a multistep process that starts with the reaction of 2-phenylacetonitrile with sodium hydride to form the corresponding carbanion. The carbanion then undergoes a Mannich reaction with N-benzyl-3-piperidone to produce the spirocyclic intermediate. The intermediate is then deprotected and oxidized to form this compound.
科学的研究の応用
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs. It has been shown to have activity against a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. This compound has been used as a starting point for the development of new drugs for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(9-benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-22(21-9-5-2-6-10-21)25-17-13-23(14-18-25)11-15-24(16-12-23)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKQPQJGZKKGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)



![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)
![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)